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Initial Discovery and Characterization

VPS34-IN1 was first reported in a 2014 study as a potent and highly selective inhibitor of the class III

phosphoinositide 3-kinase (PI3K), Vps34 [1] [2].

The table below summarizes its key biochemical characteristics from initial studies:

Characteristic Description

Primary Target Class III PI3K Vps34 [1]

In vitro IC₅₀ 25 nM against recombinant Vps34-Vps15 complex [1] [3] [4]

Selectivity
Profile

Did not significantly inhibit 340 protein kinases or 25 lipid kinases tested, including
all class I and class II PI3K isoforms [1] [2]

Key Cellular
Effect

Rapid, dose-dependent reduction of cellular PtdIns(3)P levels and dispersal of
PtdIns(3)P-binding probes from endosomes within 1 minute [1] [5]

Impact on SGK3 Induced rapid ~50-60% loss of SGK3 phosphorylation within 1 minute [1] [2]

Mechanism of Action and Key Experiments
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VPS34-IN1 acts by targeting the ATP-binding domain of Vps34, inhibiting its ability to phosphorylate

phosphatidylinositol (PtdIns) to produce phosphatidylinositol 3-phosphate (PtdIns(3)P) [6]. This PtdIns(3)P

lipid serves as a critical docking site for proteins containing FYVE or PX domains, thereby regulating

intracellular membrane trafficking and signaling [1] [7].

A key finding from the initial characterization was that VPS34-IN1 revealed SGK3 (serum- and

glucocorticoid-regulated kinase 3) as a downstream target of Vps34 [1] [2]. The following diagram illustrates

this central signaling pathway and the inhibitory effect of VPS34-IN1.
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The diagram illustrates the two cellular pools of PtdIns(3)P that regulate SGK3 activity and the specific

inhibitory action of VPS34-IN1 [1] [2].
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Experimental Protocols from Key Studies

The following are summaries of key experimental methodologies used in the foundational and subsequent

studies to characterize VPS34-IN1.

In Vitro Kinase Assay for Potency and Selectivity [1]

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of VPS34-IN1 against Vps34
and its selectivity across a wide panel of kinases.

Methodology: Recombinant Vps34 (expressed as a complex with Vps15 in insect cells) was
incubated with VPS34-IN1 across a range of concentrations. Kinase activity was measured by

quantifying the phosphorylation of its substrate, phosphatidylinositol (PtdIns), into PtdIns(3)P.
Selectivity was assessed against 340 protein kinases and 25 additional lipid kinases.

Cellular PtdIns(3)P Detection [1]

Purpose: To visualize the rapid impact of VPS34-IN1 on endogenous PtdIns(3)P levels in living cells.
Methodology: Cells were transfected with a fluorescently tagged probe specific for PtdIns(3)P (e.g.,

a FYVE or PX domain). The localization of this probe to endosomal membranes was then tracked
using live-cell imaging before and after treatment with VPS34-IN1. A rapid dispersal of the probe from

membranes indicates a drop in PtdIns(3)P levels.

Analysis of SGK3 Phosphorylation and Activity [1]

Purpose: To investigate the functional consequence of Vps34 inhibition on the downstream kinase

SGK3.
Methodology:

Western Blotting: Cells were treated with VPS34-IN1, and lysates were analyzed by western
blot using antibodies specific for phosphorylated SGK3 (at the T-loop and hydrophobic motif)

and total SGK3.
SGK3 Activity Assay: SGK3 was immunoprecipitated from treated cells, and its kinase activity

was measured in an in vitro reaction using a specific peptide substrate (e.g., the NDRG1
peptide).
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Preclinical Research Applications

Since its discovery, VPS34-IN1 has been used as a tool compound in various preclinical studies to

investigate the role of Vps34 in different biological contexts.

Research Area /
Disease Model

Key Findings Citation

Acute Myeloid
Leukemia (AML)

VPS34-IN1 induced apoptosis in AML cell lines and primary patient

samples, while sparing normal CD34+ hematopoietic cells. It also
inhibited protective autophagy and impaired FLT3-ITD oncogenic

signaling. [6]

ER+ Breast
Cancer

VPS34-IN1 triggered apoptosis by activating the ER stress pathway,

specifically the PERK/ATF4/CHOP axis, suggesting a potential
therapeutic strategy. [8]

Regulatory T
Cell (Treg)
Biology

Studies using genetic models (not the inhibitor) revealed that Vps34 is
crucial for the functional adaptation and survival of effector Tregs,

impacting immune homeostasis and anti-tumor immunity. [9]

Autophagy
Research

VPS34-IN1 is widely used to inhibit the canonical autophagy pathway by

blocking the initial formation of autophagosomes, helping to dissect the
role of autophagy in various cellular processes. [7]

Key Considerations for Researchers

Research Tool vs. Therapeutic Agent: VPS34-IN1 is primarily valued as a highly selective
research tool for probing Vps34 biology in cellular models. It is still in the preclinical research stage

and has not been approved for clinical use [5].
Combination Studies: The initial characterization suggested that combining VPS34-IN1 with class I

PI3K inhibitors (e.g., GDC-0941) could be a powerful strategy to simultaneously target multiple
PtdIns(3)P pools and more completely inhibit downstream effectors like SGK3 [1] [2].

Biomarker for Target Engagement: The rapid dephosphorylation of SGK3 serves as a robust
pharmacodynamic biomarker to confirm Vps34 inhibition in cellular experiments [1] [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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